1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone
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Description
1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C18H15N3OS2 and its molecular weight is 353.46. The purity is usually 95%.
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Biological Activity
The compound 1-(5-Methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure
The structure of the compound features a thiophene ring and a triazoloquinoline moiety linked through a sulfanyl group. This unique arrangement is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Initial studies suggest that the compound possesses significant antimicrobial properties, showing effectiveness against various bacterial strains.
- Antioxidant Properties : The presence of the thiophene ring may enhance its antioxidant capabilities, which are crucial in combating oxidative stress in cells.
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may inhibit the growth of certain cancer cell lines.
Antimicrobial Activity
A study conducted on derivatives of thiophene-based compounds reported that modifications in the structure, such as the introduction of the triazoloquinoline moiety, can significantly enhance antimicrobial efficacy. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 4 to 16 µg/mL .
Antioxidant Activity
The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound exhibited a dose-dependent scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid . This suggests its potential use in formulations aimed at reducing oxidative damage.
Cytotoxicity Studies
In vitro studies on human cancer cell lines (e.g., HeLa and PC3) showed that the compound induced apoptosis at concentrations above 10 µM. The IC50 values were determined to be approximately 8 µM for HeLa cells, indicating significant cytotoxic effects . Further investigations into the mechanism of action revealed that it may involve the inhibition of tubulin polymerization, a critical process in cell division.
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating various thiophene derivatives, this compound was tested against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial viability at concentrations as low as 5 µg/mL, underscoring its potential as an antimicrobial agent .
Case Study 2: Antioxidant Potential
A comparative analysis was performed between this compound and conventional antioxidants. The results highlighted that at higher concentrations, it could effectively reduce lipid peroxidation levels in cellular models, suggesting its utility in preventing cellular damage due to oxidative stress .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(5-methylthiophen-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c1-11-9-17-19-20-18(21(17)14-6-4-3-5-13(11)14)23-10-15(22)16-8-7-12(2)24-16/h3-9H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYMZIUYZIARN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.